Methyl 9,10,16-trihydroxytricosanoate

Description

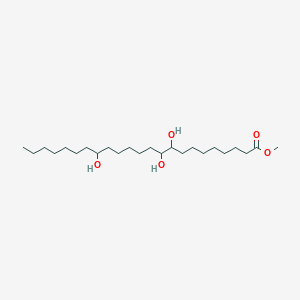

Methyl 9,10,16-trihydroxytricosanoate is a methyl ester derivative of a trihydroxy-substituted tricosanoic acid (C23 fatty acid). This compound features hydroxyl groups at positions 9, 10, and 16 of its carbon chain, combined with a terminal methyl ester group.

Properties

CAS No. |

105959-59-9 |

|---|---|

Molecular Formula |

C24H48O5 |

Molecular Weight |

416.6 g/mol |

IUPAC Name |

methyl 9,10,16-trihydroxytricosanoate |

InChI |

InChI=1S/C24H48O5/c1-3-4-5-7-11-16-21(25)17-12-10-14-19-23(27)22(26)18-13-8-6-9-15-20-24(28)29-2/h21-23,25-27H,3-20H2,1-2H3 |

InChI Key |

IAKJUXAGKHGVDN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(CCCCCC(C(CCCCCCCC(=O)OC)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 9,10,16-trihydroxytricosanoate typically involves the esterification of tricosanoic acid with methanol in the presence of an acid catalyst. The hydroxyl groups are introduced through selective hydroxylation reactions. Common reagents for hydroxylation include osmium tetroxide (OsO4) and potassium permanganate (KMnO4). The reaction conditions often require controlled temperatures and pH to ensure selective hydroxylation at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes followed by hydroxylation. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. The purification of the final product is typically achieved through distillation and recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 9,10,16-trihydroxytricosanoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Reagents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Acid chlorides or anhydrides in the presence of a base can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of triketones or tricarboxylic acids.

Reduction: Formation of tricosanol derivatives.

Substitution: Formation of tricosanoate esters or ethers.

Scientific Research Applications

Methyl 9,10,16-trihydroxytricosanoate has several applications in scientific research:

Chemistry: Used as a model compound for studying esterification and hydroxylation reactions.

Biology: Investigated for its role in lipid metabolism and as a biomarker in certain biological systems.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of Methyl 9,10,16-trihydroxytricosanoate involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The ester group can undergo hydrolysis, releasing tricosanoic acid, which may participate in metabolic pathways. The compound’s amphiphilic nature allows it to interact with lipid membranes, influencing membrane fluidity and permeability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 9,10,16-trihydroxytricosanoate with key analogs identified in the evidence, focusing on molecular structure, functional groups, and applications.

Aleuritic Acid (9,10,16-Trihydroxyhexadecanoic Acid)

- Molecular Formula : C16H32O5

- Molecular Weight : 304.42 g/mol

- Functional Groups : Carboxylic acid (-COOH) and three hydroxyl (-OH) groups at positions 9, 10, and 14.

- Applications : A natural polyhydroxy acid derived from lac resin, used in biodegradable polymers and coatings .

- Comparison: Unlike this compound, Aleuritic Acid has a shorter carbon chain (C16 vs. C23) and lacks the methyl ester group, resulting in higher hydrophilicity and acidity.

Methyl Pentadecanoate

- Molecular Formula : C16H32O2

- Molecular Weight : 256.42 g/mol

- Functional Groups : Methyl ester (-COOCH3).

- Applications : A saturated fatty acid ester used in biodiesel research and lipid studies .

- Comparison: This compound lacks hydroxyl groups, making it less polar and reactive compared to this compound.

4,7,10,13,16,19,22-Heptaoxatricosanoic Acid

- Molecular Formula : C16H32O9

- Molecular Weight : 368.42 g/mol

- Functional Groups : Seven ether (-O-) linkages and a terminal carboxylic acid.

- Comparison : The ether-rich structure contrasts with the trihydroxy ester, offering distinct solubility and coordination properties.

Methyl Tricosanoate

- Molecular Formula: C24H48O2 (assumed for tricosanoic acid methyl ester)

- Molecular Weight : ~368.64 g/mol (estimated).

- Functional Groups : Methyl ester.

- Applications : Studied for its role in lipid membranes and industrial lubricants .

- Comparison: The absence of hydroxyl groups in Methyl Tricosanoate reduces its hydrogen-bonding capacity and polarity compared to the trihydroxy derivative.

Data Table: Comparative Analysis

Research Findings and Functional Insights

- Chain Length vs. Reactivity : Longer carbon chains (e.g., C23 vs. C16 in Aleuritic Acid) increase van der Waals interactions, favoring applications in hydrophobic coatings or sustained-release formulations.

- Safety Considerations: Methyl esters like Methyl Tricosanoate are generally low-toxicity, but hydroxylated variants may require additional handling due to increased reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.